molecular formula C8H12F2N4O B2689700 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2101195-34-8

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2689700
CAS No.: 2101195-34-8
M. Wt: 218.208
InChI Key: FLUQSNOQTZNQMF-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Introduction of the Amino Group: An amino group is introduced at the 4-position of the pyrazole ring through nucleophilic substitution reactions.

    Addition of the Difluoroethyl Group: The difluoroethyl group is added via a substitution reaction, often using difluoroethyl halides under basic conditions.

    Dimethylation: The final step involves the dimethylation of the carboxamide group, typically using dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and difluoroethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and bases under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Utilized in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-1-(2,2-difluoroethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide

Uniqueness

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-amino-2-(2,2-difluoroethyl)-N,N-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N4O/c1-13(2)8(15)7-5(11)3-12-14(7)4-6(9)10/h3,6H,4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUQSNOQTZNQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=NN1CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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